![molecular formula C14H15N3O2 B12609445 (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol CAS No. 880136-01-6](/img/structure/B12609445.png)
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol is a chemical compound that features an azido group, a naphthalene ring, and a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-glycidol and 1-naphthalenemethanol.
Epoxide Opening: ®-glycidol undergoes an epoxide opening reaction with sodium azide (NaN₃) to introduce the azido group.
Ether Formation: The resulting azido alcohol is then reacted with 1-naphthalenemethanol in the presence of a base such as potassium carbonate (K₂CO₃) to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry with alkynes.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions
Reduction: H₂/Pd-C, room temperature, atmospheric pressure.
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), room temperature.
Oxidation: PCC, dichloromethane (DCM), room temperature.
Major Products
Reduction: (2R)-1-Amino-3-[(naphthalen-1-yl)methoxy]propan-2-ol.
Substitution: 1-(2R)-3-[(naphthalen-1-yl)methoxy]-2-hydroxypropyl-1,2,3-triazole.
Oxidation: (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-one.
Wissenschaftliche Forschungsanwendungen
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as photoresists and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol depends on its specific application. For instance:
Bioconjugation: The azido group reacts with alkynes via click chemistry to form stable triazole linkages, facilitating the attachment of various functional groups.
Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-1-Azido-3-[(phenyl)methoxy]propan-2-ol: Similar structure but with a phenyl group instead of a naphthalene ring.
(2R)-1-Azido-3-[(benzyl)methoxy]propan-2-ol: Contains a benzyl group instead of a naphthalene ring.
(2R)-1-Azido-3-[(pyridyl)methoxy]propan-2-ol: Features a pyridyl group instead of a naphthalene ring.
Uniqueness
(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications compared to similar compounds with different aromatic groups.
Eigenschaften
CAS-Nummer |
880136-01-6 |
|---|---|
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
(2R)-1-azido-3-(naphthalen-1-ylmethoxy)propan-2-ol |
InChI |
InChI=1S/C14H15N3O2/c15-17-16-8-13(18)10-19-9-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13,18H,8-10H2/t13-/m1/s1 |
InChI-Schlüssel |
LUNKJBHPQJLBEY-CYBMUJFWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2COC[C@@H](CN=[N+]=[N-])O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2COCC(CN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


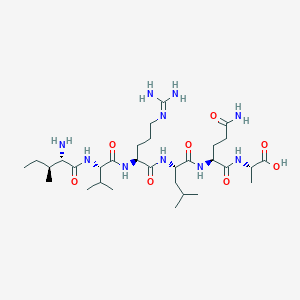

![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
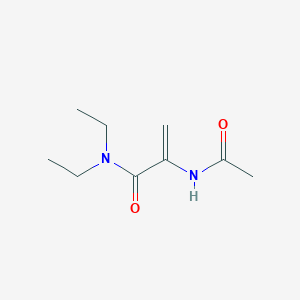
![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)

![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)
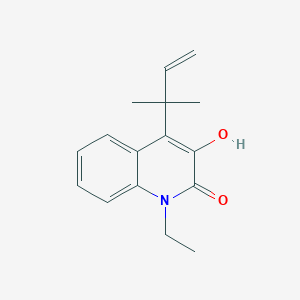

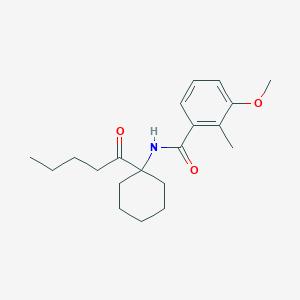
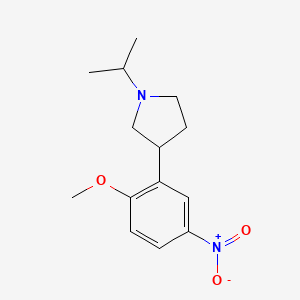
![2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12609437.png)
![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)
